4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-bromo-3-methyl-N-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2S/c1-7(2)12-15(13,14)9-4-5-10(11)8(3)6-9/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKOYHPEPFTONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681098 | |

| Record name | 4-Bromo-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182913-23-0 | |

| Record name | 4-Bromo-3-methyl-N-(propan-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a substituted arylsulfonamide of interest to researchers in synthetic chemistry and drug discovery. Arylsulfonamides are a cornerstone structural motif in medicinal chemistry, exhibiting a wide range of biological activities.[1] This document details the compound's physicochemical properties, a robust two-step synthetic pathway with mechanistic insights, validated purification protocols, and a full suite of analytical techniques for structural confirmation and purity assessment. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering field-proven insights into the practical handling, synthesis, and characterization of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with bromo, methyl, and N-isopropylsulfonamido groups. Its identity is established by its unique CAS number and molecular formula.

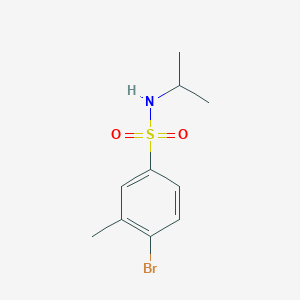

Caption: Chemical Structure of this compound.

| Identifier | Value | Source |

| CAS Number | 1182913-23-0 | [2][3][4] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [2][5] |

| Molecular Weight | 292.2 g/mol | [5] |

| Appearance | White solid powder (Predicted) | [4] |

| Boiling Point | 370.1 ± 52.0 °C (Predicted) | [4] |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 11.58 ± 0.50 (Predicted) | [4] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved via a two-step sequence common for the preparation of arylsulfonamides.[6] The strategy involves the initial preparation of a key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its reaction with isopropylamine.

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl Chloride

Causality: This reaction is a classic electrophilic aromatic substitution. 4-Bromotoluene is treated with chlorosulfonic acid. The methyl group is an ortho-, para-director, and the bromo group is also an ortho-, para-director. Due to steric hindrance from the adjacent methyl group, the bulky sulfonyl chloride group is directed primarily to the position para to the methyl group and ortho to the bromo group. The reaction is conducted at low temperatures to control the high reactivity of chlorosulfonic acid and minimize side reactions.

Experimental Protocol:

-

To a solution of 4-bromotoluene (1.0 eq) in a suitable solvent like dichloromethane, add chlorosulfonic acid (2.0-3.0 eq) dropwise at 0 °C.[7]

-

Stir the mixture at low temperature (e.g., 0 °C to 10 °C) overnight.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product, 4-bromo-3-methylbenzenesulfonyl chloride, will precipitate.

-

Filter the solid, wash thoroughly with cold water to remove acid, and dry under vacuum.[7] This intermediate is often used directly in the next step without further purification.

Step 2: Sulfonamide Formation

Causality: This step involves the nucleophilic attack of the amine (isopropylamine) on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[6][8] A base, such as pyridine or an excess of the reacting amine, is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Experimental Protocol:

-

Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a solvent like acetonitrile or dichloromethane.

-

Add isopropylamine (at least 2.0 eq) to the solution. The first equivalent acts as the nucleophile, and the second acts as the base.

-

Stir the reaction mixture at room temperature until TLC analysis indicates the consumption of the sulfonyl chloride.

-

Remove the solvent under reduced pressure.

-

The residue contains the desired product and isopropylammonium chloride salt. Proceed to purification.

Purification and Purity Assessment

Causality: Purification is critical to remove the ammonium salt byproduct and any unreacted starting materials. Recrystallization is an effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities in a given solvent system at different temperatures.

Protocol: Recrystallization

-

Dissolve the crude product in a minimum amount of a hot solvent system, such as an ethanol/water or isopropanol/water mixture.[9]

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot to remove colored impurities.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly.

Protocol: Thin-Layer Chromatography (TLC)

-

Purpose: To monitor the reaction progress and assess the purity of the final product.

-

Stationary Phase: Silica gel plate (e.g., Silica Gel 60 F₂₅₄).

-

Mobile Phase: A mixture of a non-polar and a slightly more polar solvent, such as hexane:ethyl acetate or chloroform:tert-butanol, is effective for sulfonamides.[10] The optimal ratio should be determined experimentally.

-

Visualization: Visualize spots under UV light (254 nm).[10] The disappearance of the starting material spot and the appearance of a single product spot indicate reaction completion and high purity.

Structural Elucidation and Analytical Data

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic methods.

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

| ¹H NMR: Predicted Signals | Multiplicity | Integration | Chemical Shift (ppm, approx.) |

| Isopropyl -CH₃ | Doublet | 6H | ~1.1 |

| Aromatic -CH₃ | Singlet | 3H | ~2.5 |

| Isopropyl -CH | Septet | 1H | ~3.6 |

| Sulfonamide -NH | Doublet (or broad singlet) | 1H | 5.0 - 8.0[11] |

| Aromatic Protons | Multiplets | 3H | 7.5 - 8.0[11] |

| ¹³C NMR: Predicted Signals | Chemical Shift (ppm, approx.) |

| Aromatic -CH₃ | ~20 |

| Isopropyl -CH₃ | ~23 |

| Isopropyl -CH | ~48 |

| Aromatic Carbons | 120 - 145[11] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[12] The sulfonamide group has very strong, characteristic absorption bands.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹, approx.) | Source |

| N-H | Stretch | 3390 - 3230 | [1] |

| C-H (Aromatic) | Stretch | >3000 | |

| C-H (Aliphatic) | Stretch | <3000 | |

| S=O | Asymmetric Stretch | 1344 - 1317 | [1][11] |

| S=O | Symmetric Stretch | 1187 - 1147 | [1][11] |

| S-N | Stretch | 924 - 906 | [1][11] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns. For this compound, the presence of bromine is a key diagnostic feature.

| Ion / Fragment | Expected m/z | Rationale | Source |

| [M+H]⁺ | 292 / 294 | Protonated molecule. The two peaks of ~1:1 intensity are due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. | |

| [M+H - SO₂]⁺ | 228 / 230 | Loss of sulfur dioxide (64 Da), a characteristic fragmentation of aromatic sulfonamides. | [13] |

Applications in Research and Drug Development

This compound is primarily utilized as a versatile chemical building block in organic synthesis. The presence of a bromine atom makes it an ideal substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments at that position.

A key application is in the construction of compound libraries for biological screening. For instance, the related intermediate N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide was synthesized and subsequently used in Suzuki coupling reactions to generate a series of derivatives.[14] These derivatives were then evaluated for antibacterial activity against extensively drug-resistant Salmonella Typhi, demonstrating the utility of such bromo-aryl precursors in medicinal chemistry campaigns targeting infectious diseases.[14] The N-isopropylsulfonamide moiety can influence physicochemical properties like solubility and cell permeability, making this scaffold attractive for generating novel drug candidates.

Safety and Handling

Intermediates: 4-Bromo-3-methylbenzenesulfonyl chloride is corrosive and moisture-sensitive.[15][16] It causes burns and should be handled with extreme care in a fume hood.[15][16]

Final Product: this compound is classified as an irritant.[4]

Recommended Precautions:

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handle all reagents and the final product in a well-ventilated fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This guide has outlined a reliable and well-characterized pathway for the synthesis of this compound. By providing detailed protocols grounded in mechanistic principles and a full suite of analytical characterization data, researchers are equipped to produce and validate this compound with high confidence. Its utility as a functionalized building block, particularly for developing novel compounds through cross-coupling chemistry, positions it as a valuable intermediate for professionals in synthetic and medicinal chemistry.

References

- 1. znaturforsch.com [znaturforsch.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 1182913-23-0|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. N-Isopropyl 4-bromo-3-methylbenzenesulfonamide 98% - CAS:1182913-23-0 - 如吉生物科技 [shruji.com]

- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 7. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. chembk.com [chembk.com]

- 16. 4-Bromo-3-methylbenzenesulfonyl chloride 97 72256-93-0 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive overview of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide (CAS 1182913-23-0), a substituted aromatic sulfonamide of significant interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is sparse, this document leverages established principles of sulfonamide chemistry to present a robust framework for its synthesis, characterization, and potential applications. We will explore a validated synthetic route, detail the expected analytical signatures for structural confirmation, and discuss its potential as a versatile scaffold in the design of novel therapeutics, particularly as an enzyme inhibitor. This guide is intended to serve as a foundational resource for researchers looking to synthesize or utilize this compound in their discovery programs.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have evolved into a vast class of therapeutics with an impressive range of biological activities.[1] Beyond their initial role as antimicrobial agents, they are now integral to drugs targeting a multitude of diseases, including cancer, glaucoma, inflammation, viral infections, and diabetes.[2][3]

The therapeutic versatility of sulfonamides stems from several key features:

-

Structural Mimicry: The sulfonamide group can act as a bioisostere of a carboxylic acid or an amide, enabling it to form similar hydrogen bond networks with biological targets.

-

Chemical Stability: It is generally resistant to metabolic hydrolysis, conferring favorable pharmacokinetic properties.

-

Synthetic Accessibility: Sulfonamides are readily synthesized, most classically through the reaction of a sulfonyl chloride with a primary or secondary amine.[4][5]

This compound incorporates this privileged scaffold. Its structure features a halogenated and alkylated aromatic ring, providing specific steric and electronic properties that can be exploited for targeted drug design. The N-isopropyl group further modulates its lipophilicity and hydrogen bonding capacity. This guide will provide the technical details necessary to harness the potential of this specific molecular entity.

Physicochemical and Structural Properties

A summary of the key properties for this compound is provided below.

| Property | Value |

| CAS Number | 1182913-23-0 |

| Molecular Formula | C₁₀H₁₄BrNO₂S |

| Molecular Weight | 292.19 g/mol |

| Chemical Structure | (See Figure 1) |

| Canonical SMILES | CC1=C(C=C(C=C1)Br)S(=O)(=O)NC(C)C |

| Purity (Typical) | >96% (as supplied by commercial vendors)[6] |

| Storage Conditions | Sealed in dry, 2-8°C |

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Proposed Synthesis and Purification

The most direct and industrially relevant method for synthesizing N-alkylated benzenesulfonamides is the reaction of a corresponding benzenesulfonyl chloride with an amine.[7] This section details a robust, two-step synthetic workflow starting from commercially available 4-bromotoluene.

Retrosynthetic Analysis

A logical retrosynthetic pathway identifies 4-bromo-3-methylbenzenesulfonyl chloride and isopropylamine as the key precursors. The sulfonyl chloride can, in turn, be prepared from 4-bromotoluene via electrophilic chlorosulfonylation.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonylation of activated aromatic rings.[8]

-

Reagent Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromotoluene (1.0 eq) and a suitable inert solvent such as dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

-

Reaction: Add chlorosulfonic acid (2.5-3.0 eq) dropwise via the dropping funnel to the cooled solution over 30-60 minutes. The temperature should be maintained below 10 °C to minimize side reactions.

-

Causality: Chlorosulfonic acid is a highly reactive electrophile. The reaction is exothermic, and low temperatures are required to control the reaction rate and prevent the formation of undesired regioisomers or degradation products. DCM is used as it is inert to the strong acid.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid.

-

Trustworthiness: This quenching step is critical for safety and product isolation. The sulfonyl chloride product is generally stable in cold water, while the excess reagent is hydrolyzed.

-

-

Extraction & Isolation: The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral. Alternatively, if the product remains in the organic layer, separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride.[8] The product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of this compound

This step follows the classic Hinsberg reaction for sulfonamide formation.[4]

-

Reagent Setup: In a round-bottom flask, dissolve isopropylamine (1.2-1.5 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq) in an aprotic solvent like DCM or THF. Cool the solution to 0 °C.

-

Causality: An excess of the amine is used to ensure complete reaction of the sulfonyl chloride. The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic.[9]

-

-

Reaction: Prepare a solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in the same solvent and add it dropwise to the cooled amine solution.

-

Reaction Monitoring: After addition, allow the mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC until the sulfonyl chloride spot disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.

-

Self-Validation: Each wash step serves a purpose. The acid wash removes basic components, the water wash removes salts, and the brine wash aids in breaking emulsions and pre-drying the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) to afford the final product in high purity.

Caption: Proposed two-step synthesis workflow.

Structural Elucidation and Characterization

Confirming the identity and purity of the final compound is paramount. The following section describes the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (~7.5-8.0 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and another doublet.

-

Isopropyl CH: A septet or multiplet around 3.5-4.0 ppm, coupled to the six methyl protons.

-

Sulfonamide N-H: A broad singlet or doublet (if coupled to the isopropyl CH) between 5.0-8.0 ppm, which is exchangeable with D₂O.

-

Aromatic Methyl (Ar-CH₃): A singlet around 2.4-2.6 ppm.

-

Isopropyl CH₃: A doublet around 1.1-1.3 ppm, integrating to six protons.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon skeleton.

-

Aromatic Carbons: Six signals are expected in the ~120-145 ppm range. The carbon attached to the bromine (C-Br) will be shifted upfield compared to the others, while the carbon attached to the sulfonyl group (C-S) will be downfield.

-

Isopropyl CH: A signal around 45-50 ppm.

-

Aromatic Methyl (Ar-CH₃): A signal around 20-22 ppm.

-

Isopropyl CH₃: A signal around 22-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.[10]

-

N-H Stretch: A moderate to sharp absorption band in the region of 3250-3350 cm⁻¹.

-

SO₂ Asymmetric Stretch: A strong band around 1320-1350 cm⁻¹.[11]

-

SO₂ Symmetric Stretch: A strong band around 1150-1170 cm⁻¹.[11]

-

C-H Stretches (Aliphatic & Aromatic): Bands observed between 2850-3100 cm⁻¹.

-

S-N Stretch: A weaker band in the 900-930 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight.

-

[M+H]⁺: The protonated molecule would be observed at m/z 292.1/294.1, showing the characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio).

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns for sulfonamides, including the neutral loss of SO₂ (64 Da) and cleavage of the S-N bond.[12][13] A prominent fragment would correspond to the 4-bromo-3-methylbenzenesulfonyl cation.

Potential Applications in Drug Discovery

While the specific biological activity of this compound is not publicly documented, its structure suggests significant potential as a scaffold for developing potent and selective enzyme inhibitors.

Carbonic Anhydrase Inhibition

The primary sulfonamide group (unsubstituted) is a classic zinc-binding group for inhibiting carbonic anhydrases (CAs), enzymes crucial for pH regulation.[14] Many clinically used CA inhibitors, such as dorzolamide (for glaucoma), are sulfonamides. While N-substitution, as in our target molecule, typically reduces affinity for the catalytic zinc, the overall molecule can still interact with residues in the active site cavity. This compound could serve as a starting point for developing inhibitors targeting specific CA isoforms, such as the tumor-associated CA IX and CA XII, which are implicated in cancer progression.[2][4]

Kinase Inhibition

Numerous FDA-approved kinase inhibitors incorporate a sulfonamide moiety. This group can act as a hydrogen bond acceptor or donor, anchoring the inhibitor within the ATP-binding pocket of the kinase.[3] Kinases such as Focal Adhesion Kinase (FAK), Phosphatidylinositol 3-kinase (PI3K), and VEGFR-2 are validated cancer targets that have been successfully modulated by sulfonamide-containing drugs.[15][16][17] The substituted phenyl ring of this compound provides a vector for further chemical modification to optimize binding affinity and selectivity for a specific kinase target. The bromo-substituent is particularly useful as it allows for further diversification via cross-coupling reactions.

Caption: The central role of the sulfonamide scaffold in targeting diverse disease areas.

Conclusion

This compound is a synthetically accessible and chemically versatile building block. Based on the well-established pharmacology of the sulfonamide class, it holds considerable promise as a foundational scaffold for the development of novel enzyme inhibitors in therapeutic areas such as oncology and ophthalmology. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and strategic application in drug discovery programs. The detailed protocols and expected analytical data herein should empower researchers to confidently produce and utilize this compound for their specific research objectives.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 2abiotech.net [2abiotech.net]

- 7. benchchem.com [benchchem.com]

- 8. 4-BROMO-TOLUENE-3-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. Isopropyl(methyl)sulfamoyl chloride | 263169-13-7 | Benchchem [benchchem.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. rsc.org [rsc.org]

- 12. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a halogenated aromatic sulfonamide. As a Senior Application Scientist, this document synthesizes its fundamental physicochemical properties, a detailed methodology for its synthesis and characterization, and an exploration of its potential applications within the broader context of medicinal chemistry and drug discovery.

Core Compound Identity and Properties

This compound is a synthetic organic compound characterized by a benzenesulfonamide core structure. This core is substituted with a bromine atom, a methyl group, and an N-isopropyl group. These substitutions are crucial in defining its chemical reactivity, lipophilicity, and potential biological activity.

Physicochemical Characteristics

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1] |

| Molecular Weight | 292.2 g/mol | [1] |

| CAS Number | 1182913-23-0 | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | 370.1 ± 52.0 °C (predicted) | [2] |

| Density | 1.419 ± 0.06 g/cm³ (predicted) | [2] |

| pKa | 11.58 ± 0.50 (predicted) | [2] |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the nucleophilic substitution reaction between 4-bromo-3-methylbenzenesulfonyl chloride and isopropylamine. This is a standard and widely employed method for the preparation of N-substituted sulfonamides.

Synthetic Workflow

The overall synthetic pathway is illustrated in the diagram below. The key step is the formation of the sulfonamide bond between the sulfonyl chloride and the primary amine.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

Materials:

-

4-Bromo-3-methylbenzenesulfonyl chloride

-

Isopropylamine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

-

Amine Addition: To the cooled solution, add triethylamine (1.2 equivalents) followed by the dropwise addition of isopropylamine (1.1 equivalents). The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The acidic wash removes excess amine and base, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Structural Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques. Below are the predicted key features for each spectrum based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropyl methine proton, the isopropyl methyl protons, and the methyl group on the benzene ring. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.5-8.0 ppm. The isopropyl methine proton will be a septet around δ 3.5-4.0 ppm, coupled to the six methyl protons. The two isopropyl methyl groups will appear as a doublet around δ 1.1-1.3 ppm. The methyl group on the benzene ring will be a singlet around δ 2.4-2.6 ppm. The NH proton will likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the bromine atom appearing at a lower field. The carbons of the isopropyl group and the methyl group will be in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretch: A peak around 3300-3400 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹

-

S=O stretch (asymmetric and symmetric): Two strong bands around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, characteristic of sulfonamides.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

S-N stretch: A band around 900-950 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of a bromine atom (approximately equal intensity for M⁺ and M+2 peaks).

Potential Applications and Biological Relevance

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3] While specific studies on this compound are not extensively documented, its structural features suggest potential for investigation in several therapeutic areas.

Rationale for Biological Investigation

The sulfonamide group is a key structural motif in many clinically used drugs, including antibacterial agents, diuretics, and anticancer drugs.[4][5] The incorporation of a bromine atom and a lipophilic isopropyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogen atoms, such as bromine, can enhance binding affinity to biological targets through halogen bonding and can also modulate metabolic stability. The N-isopropyl group increases the lipophilicity of the molecule, which may improve its ability to cross cell membranes.

Caption: Factors influencing the potential biological activity.

Areas for Future Research

Based on the activities of structurally related sulfonamides, future research on this compound could be directed towards:

-

Anticancer Activity: Many sulfonamide derivatives have shown promise as anticancer agents, often by inhibiting enzymes such as carbonic anhydrases which are overexpressed in some tumors.[4][6]

-

Antimicrobial Activity: The sulfonamide class of drugs has a long history as antibacterial agents. Novel derivatives are continually being explored to combat antibiotic resistance.[3][7]

-

Enzyme Inhibition: The sulfonamide moiety is a known zinc-binding group and can be targeted towards various metalloenzymes implicated in disease.

Conclusion

This compound is a readily synthesizable compound with a chemical scaffold that holds significant potential for further investigation in drug discovery and development. This guide provides the foundational knowledge for its synthesis, characterization, and a rationale for exploring its biological activities. The detailed protocols and predicted characterization data serve as a valuable resource for researchers initiating studies on this and related molecules.

References

- 1. N-Isopropyl 4-bromo-3-methylbenzenesulfonamide 98% - CAS:1182913-23-0 - 如吉生物科技 [shruji.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Emergent antibacterial activity of N -(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03882F [pubs.rsc.org]

An In-depth Technical Guide to Benzenesulfonamide, 4-bromo-3-methyl-N-(1-methylethyl)-

Abstract

This technical guide provides a comprehensive scientific overview of the sulfonamide derivative, Benzenesulfonamide, 4-bromo-3-methyl-N-(1-methylethyl)- (CAS No. 1182913-23-0). This document details the compound's physicochemical properties, provides a predictive analysis of its spectroscopic profile, outlines a robust, two-step synthetic pathway with detailed experimental protocols, and discusses its significance as a versatile building block in medicinal chemistry and drug discovery. The guide is intended for researchers, synthetic chemists, and drug development professionals who require a thorough understanding of this compound's synthesis and characteristics for its application in advanced organic synthesis.

Chemical Identity and Physicochemical Properties

Benzenesulfonamide, 4-bromo-3-methyl-N-(1-methylethyl)- is a polysubstituted aromatic sulfonamide. The presence of a bromine atom, a sulfonamide linkage, and alkyl substituents makes it a valuable intermediate for creating diverse molecular architectures, particularly in the development of new therapeutic agents. The sulfonamide functional group is a well-established pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents[1].

The core physical and chemical properties are summarized below. It is noteworthy that while experimental data for this specific molecule is limited, a melting point has been reported, lending crucial validation to its identity. Other parameters are predicted based on computational models.

| Property | Value | Source(s) |

| CAS Number | 1182913-23-0 | [2] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [3] |

| Molecular Weight | 292.19 g/mol | [4] |

| IUPAC Name | 4-bromo-N-isopropyl-3-methylbenzenesulfonamide | - |

| Appearance | Predicted: Solid | - |

| Melting Point | 109-111 °C | [3] |

| Boiling Point | 370.1 ± 52.0 °C (Predicted) | - |

| Density | 1.419 ± 0.06 g/cm³ (Predicted) | - |

Synthetic Pathway and Experimental Protocols

The synthesis of this compound is most effectively achieved via a two-step process. This involves the initial preparation of the key electrophilic intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its reaction with isopropylamine.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the novel sulfonamide, 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide outlines a robust and reproducible two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-bromo-3-methylbenzenesulfonyl chloride, followed by its amidation with isopropylamine. Detailed experimental protocols, including reaction conditions, purification methods, and safety precautions, are provided. Furthermore, this guide presents a thorough characterization of the target molecule, including expected data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The causality behind experimental choices is discussed to provide a deeper understanding of the synthetic strategy.

Introduction: The Significance of Sulfonamides in Modern Chemistry

The sulfonamide functional group is a cornerstone in medicinal chemistry and drug development.[1][2] Compounds bearing this moiety exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The modular nature of their synthesis, typically involving the reaction of a sulfonyl chloride with an amine, allows for the creation of large and diverse chemical libraries for drug discovery programs.[1] this compound is a novel compound with potential applications as a versatile building block in the synthesis of more complex molecules with tailored biological activities. The presence of a bromine atom offers a handle for further functionalization through cross-coupling reactions, while the N-isopropyl group can influence the compound's pharmacokinetic properties. This guide aims to provide a detailed and practical protocol for the synthesis and characterization of this promising chemical entity.

Synthetic Strategy and Experimental Protocols

The synthesis of this compound is approached via a two-step sequence. The first step involves the synthesis of the electrophilic precursor, 4-bromo-3-methylbenzenesulfonyl chloride, from commercially available 4-bromotoluene. The second step is the nucleophilic substitution of the chloride on the sulfonyl group by isopropylamine to furnish the desired N-alkylated sulfonamide.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4-Bromo-3-methylbenzenesulfonyl chloride

This initial step involves an electrophilic aromatic substitution reaction where 4-bromotoluene is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group onto the aromatic ring.

Experimental Protocol:

-

In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).

-

Charge the flask with 4-bromotoluene (1.0 eq).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of 4-bromo-3-methylbenzenesulfonyl chloride is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral to pH paper.

-

Dry the product under vacuum to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by TLC or ¹H NMR analysis.

Safety Precautions: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

Step 2: Synthesis of this compound

The final product is obtained through the reaction of the synthesized 4-bromo-3-methylbenzenesulfonyl chloride with isopropylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

In a separate beaker, prepare a solution of isopropylamine (2.2 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

-

Cool the sulfonyl chloride solution to 0 °C in an ice-water bath.

-

Add the isopropylamine/triethylamine solution dropwise to the stirred sulfonyl chloride solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.[4][5][6][7]

Safety Precautions: Isopropylamine is a volatile and flammable liquid with a strong odor.[8][9][10] Triethylamine is also flammable and corrosive. Both should be handled in a well-ventilated fume hood.

Characterization of this compound

Thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following table summarizes the expected analytical data based on the analysis of structurally similar compounds.

| Analytical Technique | Expected Data |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₁₀H₁₄BrNO₂S |

| Molecular Weight | 292.19 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.9 (d, 1H, Ar-H), ~7.5-7.6 (dd, 1H, Ar-H), ~7.3-7.4 (d, 1H, Ar-H), ~4.6-4.7 (d, 1H, NH), ~3.5-3.7 (m, 1H, CH), ~2.4 (s, 3H, Ar-CH₃), ~1.1-1.2 (d, 6H, 2 x CH₃) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~140-142 (Ar-C), ~138-140 (Ar-C), ~133-135 (Ar-C), ~130-132 (Ar-C), ~128-130 (Ar-C), ~120-122 (Ar-C-Br), ~48-50 (CH), ~23-25 (Ar-CH₃), ~22-24 (2 x CH₃) |

| IR (KBr, cm⁻¹) | ~3250-3300 (N-H stretch), ~2970-2930 (C-H stretch, alkyl), ~1330-1350 (asymmetric SO₂ stretch), ~1150-1170 (symmetric SO₂ stretch)[1][11][12][13] |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ calculated for C₁₀H₁₅BrNO₂S⁺: 292.0005; found: ~292.000x. Isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.[3][8][9][10][14] |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise wavenumbers in the IR spectrum, may vary slightly.

Mechanistic Insights

The formation of this compound proceeds through a well-established nucleophilic acyl substitution-like mechanism at the sulfur center.

Figure 2: Plausible reaction mechanism for the formation of the sulfonamide.

The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion as a leaving group and forming the stable sulfonamide bond. The triethylamine present in the reaction mixture acts as a base to neutralize the hydrochloric acid that is formed, driving the reaction to completion.

Potential Applications and Future Directions

This compound, as a novel chemical entity, holds significant potential in several areas of chemical research and development:

-

Medicinal Chemistry: It can serve as a key intermediate for the synthesis of more complex bioactive molecules. The sulfonamide core is a well-established pharmacophore, and the substituents on the aromatic ring and the nitrogen atom can be tailored to optimize binding to specific biological targets. The bromine atom can be readily converted to other functional groups via transition-metal-catalyzed cross-coupling reactions, allowing for the exploration of a wide chemical space.

-

Agrochemicals: Sulfonamides are also utilized in the development of herbicides and pesticides. This compound could serve as a starting point for the discovery of new agrochemicals with improved efficacy and environmental profiles.

-

Materials Science: The rigid aromatic structure and the potential for hydrogen bonding through the sulfonamide group could make this compound and its derivatives interesting candidates for the development of new materials with specific optical or electronic properties.

Future research could focus on the exploration of the reactivity of the bromine atom in Suzuki, Heck, and Sonogashira cross-coupling reactions to generate a library of derivatives. Subsequent screening of these compounds for various biological activities could lead to the discovery of new therapeutic agents.

Conclusion

This technical guide has detailed a reliable and well-documented pathway for the synthesis of this compound. By providing comprehensive experimental protocols, safety information, and expected characterization data, this document serves as a valuable resource for researchers in organic and medicinal chemistry. The strategic design of this molecule, incorporating a versatile bromine handle and a lipophilic isopropyl group, positions it as a promising building block for the development of novel compounds with potential applications in various scientific disciplines.

References

- 1. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

- 2. rsc.org [rsc.org]

- 3. academic.oup.com [academic.oup.com]

- 4. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 5. science.uct.ac.za [science.uct.ac.za]

- 6. LabXchange [labxchange.org]

- 7. Home Page [chem.ualberta.ca]

- 8. hpst.cz [hpst.cz]

- 9. pubs.acs.org [pubs.acs.org]

- 10. iris.uniroma1.it [iris.uniroma1.it]

- 11. rsc.org [rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide

Introduction: The Critical Role of Solubility in Drug Discovery

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a cornerstone of its potential therapeutic success. Solubility dictates a molecule's bioavailability, influences its formulation, and ultimately impacts its efficacy and safety profile. This guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the first step in predicting and analyzing its solubility. Below is a summary of the known properties for this compound.

| Property | Value | Source |

| CAS Number | 1182913-23-0 | [1][2] |

| Molecular Formula | C₁₀H₁₄BrNO₂S | [1][3] |

| Molecular Weight | 292.19 g/mol | [1] |

| Purity/Specification | Typically ≥98% | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Theoretical Considerations for Solubility

The solubility of this compound is governed by the interplay of its structural features and the nature of the solvent. As a substituted benzenesulfonamide, its solubility is influenced by the following:

-

The Sulfonamide Group (-SO₂NH-): This functional group is polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents.

-

The Benzene Ring: The aromatic ring is hydrophobic and tends to favor dissolution in nonpolar, organic solvents.[5]

-

Substituents:

-

Bromo Group (-Br): The presence of a halogen, such as bromine, can increase lipophilicity, thereby potentially decreasing aqueous solubility.

-

Isopropyl Group (-CH(CH₃)₂): This alkyl group is nonpolar and contributes to the overall hydrophobicity of the molecule.

-

Methyl Group (-CH₃): Similar to the isopropyl group, the methyl group enhances the nonpolar character of the compound.

-

In general, benzenesulfonamides exhibit low solubility in water due to the dominance of the hydrophobic benzene ring.[5] Their solubility tends to be higher in organic solvents.[5] The presence of alkyl and bromo substituents on the benzene ring of this compound further suggests a preference for less polar, organic solvents over aqueous media.

The pH of the solvent can also play a crucial role. The sulfonamide group has an acidic proton, and under alkaline conditions, it can ionize, which may lead to an increase in aqueous solubility.[5]

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[6][7] This technique involves creating a saturated solution of the compound and then measuring the concentration of the dissolved solute.

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the steps to determine the solubility of this compound in a chosen solvent.

1. Preparation of the Saturated Solution:

-

Add an excess amount of the solid compound to a sealed container, such as a scintillation vial.[7] The key is to have more solid than can dissolve to ensure a saturated solution is achieved.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation during the experiment.

2. Equilibration:

-

Place the sealed vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).[6]

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution reaches saturation.[8]

3. Sample Collection and Preparation:

-

After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.

4. Quantification:

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Analyze both the filtered supernatant and the standard solutions using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][4]

-

Generate a calibration curve from the standard solutions to accurately determine the concentration of the compound in the saturated sample.

5. Calculation:

-

Calculate the solubility based on the determined concentration, expressing the result in units such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility using the shake-flask method.

Predicted Solubility Trends

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary with the polarity of the solvent. The presence of both polar (sulfonamide) and nonpolar (substituted benzene ring) moieties suggests that its solubility will be highest in semi-polar organic solvents.

Logical Relationship: Solvent Polarity and Solubility

Caption: Predicted solubility trend based on solvent polarity.

Conclusion

While quantitative solubility data for this compound remains to be published, this guide provides the necessary theoretical framework and practical methodology for its determination. By understanding the compound's physicochemical properties and applying the detailed shake-flask protocol, researchers can confidently and accurately establish its solubility profile in various solvents. This information is invaluable for advancing the study of this compound in the context of drug discovery and development.

References

- 1. enamine.net [enamine.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. communities.springernature.com [communities.springernature.com]

- 4. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. scribd.com [scribd.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

Theoretical and Computational Strategies in the Design of Substituted Benzenesulfonamide-Based Therapeutics

An In-depth Technical Guide:

Executive Summary

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant drugs.[1][2] Its remarkable versatility stems from the unique chemical properties of the sulfonamide group (-SO₂NH₂), which acts as a potent zinc-binding group. This characteristic has made it the quintessential pharmacophore for inhibiting metalloenzymes, most notably the carbonic anhydrases (CAs).[1][3] The inhibition of various CA isoforms has led to therapeutic agents for glaucoma, epilepsy, and increasingly, for cancer, where tumor-associated isoforms like CA IX and XII are validated targets.[3][4][5] Given the vast chemical space of possible substitutions on the benzene ring, theoretical and computational studies have become indispensable for navigating this landscape. These in silico methods provide a rational, cost-effective, and rapid approach to predict molecular properties, binding affinities, and structure-activity relationships (SAR), thereby accelerating the discovery of novel, potent, and selective benzenesulfonamide-based inhibitors. This guide provides an in-depth exploration of the core computational methodologies employed in the study of substituted benzenesulfonamides, grounded in the principles of scientific integrity and field-proven insights.

Part 1: The Benzenesulfonamide Scaffold: A Foundation for Therapeutic Innovation

Core Structure and Chemical Attributes

The benzenesulfonamide scaffold consists of a benzene ring directly attached to a sulfonamide functional group. The primary sulfonamide group is a tetrahedral, weakly acidic moiety that can be deprotonated under physiological conditions. This anionic form is crucial for its primary mechanism of action as a carbonic anhydrase inhibitor, where it coordinates directly to the Zn²⁺ ion in the enzyme's active site.[1][3] The benzene ring serves as a versatile anchor for a wide array of substituents (denoted as 'R'), which can be modified to modulate the compound's physicochemical properties, selectivity, and pharmacokinetic profile. This "tail approach" is a cornerstone of modern CA inhibitor design.[6][7]

Caption: General chemical structure of a substituted benzenesulfonamide.

Therapeutic Significance: A Focus on Carbonic Anhydrase Inhibition

Carbonic anhydrases are a superfamily of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] They are involved in numerous physiological processes, and their dysregulation is implicated in various diseases.[1][5] Benzenesulfonamides are the most prominent class of CA inhibitors (CAIs).[6][7] By binding to the active site zinc ion, they block the enzyme's catalytic activity. This mechanism is exploited in several therapeutic areas:

-

Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces aqueous humor secretion, thereby lowering intraocular pressure.[5]

-

Cancer: Tumor-associated isoforms CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a validated anti-cancer strategy.[3][4]

-

Epilepsy & Diuresis: Inhibition of various CA isoforms in the central nervous system and kidneys, respectively, forms the basis for certain anticonvulsant and diuretic drugs.[6]

-

Anti-Infectives: CAs are also present in various pathogens, making them a novel target for antibacterial and antifungal agents.[3][8]

Part 2: Core Computational Methodologies in Benzenesulfonamide Research

The rational design of benzenesulfonamide inhibitors is heavily reliant on a multi-faceted computational approach. Each methodology provides unique insights, and their synergistic application creates a powerful drug discovery engine.

Quantum Mechanical (QM) Studies: Unveiling Electronic Structure

Expertise & Causality: Before assessing how a molecule interacts with its target, we must first understand the molecule itself. Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule from first principles.[9][10] This is critical for two primary reasons. First, DFT provides the most accurate three-dimensional conformation and charge distribution of a molecule in its ground state.[11] Using an accurately optimized geometry is a non-negotiable prerequisite for meaningful molecular docking and QSAR studies, as even minor conformational errors can lead to incorrect binding pose predictions. Second, DFT calculations yield key electronic descriptors that govern molecular reactivity.[12]

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate a molecule's propensity to donate or accept electrons, respectively. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.[12][13][14][15]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across a molecule's surface.[16][17] It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions.[18][19][20] This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding that are critical for protein-ligand binding.[17]

Caption: Workflow for Quantum Mechanical (DFT) characterization.

Experimental Protocol: DFT Geometry Optimization and Property Calculation

-

Structure Preparation: Build the initial 3D structure of the substituted benzenesulfonamide using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Generation: Create an input file for the QM software (e.g., Gaussian).

-

Causality: The choice of method and basis set is a trade-off between accuracy and computational cost. B3LYP is a widely used hybrid functional that provides a good balance for organic molecules. The 6-31G(d,p) basis set is a common choice, including polarization functions (d,p) necessary for accurately describing the non-planar sulfonamide group.[9][11]

-

Example Keywords: #p B3LYP/6-31G(d,p) Opt Freq Pop=NBO

-

Opt: Requests a geometry optimization.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum.

-

Pop=NBO: Requests Natural Bond Orbital analysis to get atomic charges and other electronic details.

-

-

-

Job Submission: Run the calculation on a suitable computer or cluster.

-

Analysis of Results:

-

Optimization Convergence: Verify that the optimization job completed successfully.

-

Frequency Check: Open the output file and check the frequencies. A true minimum will have zero imaginary frequencies.

-

Extract Data: From the output file, extract the final optimized coordinates, HOMO/LUMO energies, and atomic charges.

-

Visualize MEP: Use visualization software (e.g., GaussView, VMD) to generate and display the molecular electrostatic potential map on the calculated electron density surface.[17]

-

Molecular Docking: Predicting Binding Affinity and Pose

Expertise & Causality: Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of one molecule (ligand) to another (protein).[21][22] For benzenesulfonamides, this is the most direct way to visualize how substitutions on the phenyl ring interact with the amino acid residues lining the active site of a carbonic anhydrase. The trustworthiness of a docking study relies on a robust scoring function, which estimates the binding free energy, and careful validation by redocking a known co-crystallized ligand.

The primary interaction for a benzenesulfonamide CAI is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion.[3] Docking protocols are therefore constrained to ensure this key interaction is formed. The real value of docking lies in understanding the secondary interactions of the "tail" portion of the molecule. These interactions, often hydrogen bonds and van der Waals contacts with residues like Thr199, Gln92, and Val121 in hCA II, are what determine isoform selectivity and potency.[21][23] By visualizing these interactions, chemists can rationally design new substituents to exploit specific pockets or form additional hydrogen bonds, thus improving binding affinity.[21]

Caption: A typical workflow for molecular docking studies.

Experimental Protocol: Molecular Docking of a Benzenesulfonamide into hCA II

-

Protein Preparation:

-

Download the crystal structure of human Carbonic Anhydrase II (hCA II) from the Protein Data Bank (PDB), e.g., PDB ID: 2VFA.

-

Using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro), prepare the protein by removing water molecules (except the one coordinated to Zinc, if desired), adding hydrogen atoms, and assigning partial charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized 3D structure of your substituted benzenesulfonamide.

-

Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.

-

-

Grid Box Generation:

-

Define the docking search space by creating a grid box centered on the active site. The box should be large enough to encompass the entire active site cavity and allow the ligand to rotate freely.

-

Causality: Centering the grid on the catalytic zinc ion ensures the search is focused on the relevant binding pocket.

-

-

Docking Execution:

-

Run the docking algorithm (e.g., AutoDock Vina). The program will systematically sample different conformations and orientations of the ligand within the grid box, evaluating each with its scoring function.

-

-

Results Analysis:

-

The software will output a series of binding poses ranked by their predicted binding energy (docking score).

-

Visualize the top-ranked pose in complex with the protein.

-

Analyze the key interactions: confirm the coordination to the Zn²⁺ ion and identify all hydrogen bonds and hydrophobic contacts between the ligand's "tail" and the protein residues. Compare these interactions with known inhibitors to validate the pose.

-

Table 1: Example Docking Scores and Inhibitory Activities for hCA Inhibitors

| Compound | Target Isoform | Docking Score (kcal/mol) | Experimental Kᵢ (nM) | Reference |

|---|---|---|---|---|

| Compound 2 | hCA IX | -7.5 | 15.6 | [23] |

| Compound 7 | hCA IX | -8.2 | 9.8 | [23] |

| Compound 9c | hCA I | -5.13 | N/A | [24] |

| Compound 9h | hCA II | -5.32 | N/A | [24] |

| Acetazolamide | hCA II | -7.1 | 12.0 | Public Data |

Note: Direct correlation between docking scores and experimental activities can vary based on the software and protocol used. The primary utility is in rank-ordering compounds and understanding binding modes.

Quantitative Structure-Activity Relationship (QSAR): Modeling Biological Activity

Expertise & Causality: QSAR is a computational modeling method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity.[4] The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, electronic properties, and hydrophobicity) determine its activity. By calculating a large number of molecular "descriptors" for a set of benzenesulfonamides with known inhibitory activity, a mathematical model can be built using regression techniques like Multiple Linear Regression (MLR).[4]

The trustworthiness of a QSAR model is paramount and is established through rigorous statistical validation.[4] This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation (using a test set of compounds not included in model training). A validated QSAR model is a powerful predictive tool: it can estimate the biological activity of novel, yet-to-be-synthesized benzenesulfonamide derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant resources.[4][25]

Caption: Workflow for developing and validating a QSAR model.

Experimental Protocol: High-Level 3D-QSAR (CoMFA) Study

-

Dataset Preparation: Compile a dataset of at least 20-25 structurally related benzenesulfonamide derivatives with experimentally determined inhibitory constants (Kᵢ or IC₅₀) against a specific CA isoform.

-

Molecular Modeling and Alignment:

-

For each molecule, generate a low-energy 3D conformation (often from DFT or docking).

-

Align all molecules in the dataset based on a common substructure (the benzenesulfonamide core). This is the most critical step in 3D-QSAR.

-

Causality: Proper alignment ensures that differences in the calculated fields are due to variations in the substituent "tails" and not arbitrary orientation, leading to a meaningful model.

-

-

CoMFA Field Calculation: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between the molecule and a probe atom.

-

Model Generation: Use Partial Least Squares (PLS) regression to correlate the variations in the CoMFA fields (the independent variables) with the biological activity (the dependent variable).

-

Validation and Interpretation:

-

Perform leave-one-out cross-validation to assess the model's internal predictive power (q²).

-

Use the model to predict the activity of an external test set to assess its external predictive power (r²_pred).

-

Interpret the CoMFA contour maps, which highlight regions where bulky/electron-donating groups (favorable) or slender/electron-withdrawing groups (unfavorable) would modulate activity. This provides direct visual guidance for designing new molecules.

-

Molecular Dynamics (MD) Simulations: Capturing the Dynamics of Interaction

Expertise & Causality: While molecular docking provides a valuable static snapshot of a ligand in its binding site, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations use Newtonian physics to simulate the movements of atoms in a protein-ligand complex over time (typically nanoseconds to microseconds).[25][26] This provides a much richer, more realistic picture of the binding event.

MD simulations are essential for several reasons. They can:

-

Assess Complex Stability: Confirm whether the binding pose predicted by docking is stable over time.[25]

-

Reveal Protein Flexibility: Show how the protein active site might subtly change its conformation to better accommodate the ligand (induced fit).

-

Incorporate Solvent Effects: Explicitly model the role of water molecules, which can be crucial mediators of protein-ligand interactions.[27]

-

Provide Advanced Binding Energy Estimates: Techniques like MM/PBSA and MM/GBSA can be used to calculate binding free energies from the MD trajectory, often providing better correlation with experimental data than docking scores alone.

Caption: The main stages of a molecular dynamics simulation workflow.

Part 3: An Integrated Strategy for Benzenesulfonamide Drug Discovery

The true power of theoretical studies is realized when these methodologies are integrated into a cohesive workflow. A typical campaign does not use these tools in isolation but rather in an iterative cycle of design, prediction, synthesis, and testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]

- 6. Carbonic anhydrase inhibitors drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Antibacterial Activity and Global Reactivity Descriptors of Some Newly Synthesized Unsymmetrical Sulfamides – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. Molecular Structure, Vibrational Spectroscopy and Homo, Lumo Studies of 4-methyl-N-(2-methylphenyl) Benzene Sulfonamide Using DFT Method | Scientific.Net [scientific.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Bentham Science [benthamscience.com]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development [mdpi.com]

- 27. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

The Enduring Potency of the Bromo-Benzenesulfonamide Scaffold: A Technical Guide for Drug Discovery

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the backbone of a multitude of therapeutic agents. The strategic incorporation of a bromine atom onto this scaffold offers a powerful tool to modulate physicochemical properties and enhance biological activity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of bromo-substituted benzenesulfonamides. We will delve into the synthetic strategies for their preparation, explore the profound impact of bromine substitution on their chemical and biological characteristics, and survey their diverse therapeutic applications, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. This guide is designed to be a practical resource, offering detailed experimental protocols, structure-activity relationship insights, and a thorough examination of the analytical techniques used for their characterization.

Introduction: The Strategic Advantage of Bromine in Sulfonamide Drug Design

The introduction of a bromine atom into a benzenesulfonamide molecule is a deliberate and strategic decision in drug design, not merely an arbitrary substitution. The presence of bromine significantly influences the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2][3] One of the key phenomena governing these interactions is the formation of halogen bonds. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom, known as the σ-hole, interacts with a nucleophilic site, such as an oxygen or nitrogen atom on a protein.[1] This interaction can enhance binding affinity and specificity for the target protein.[4] The advantages of "bromination" in drug design can include increased therapeutic activity and a beneficial effect on the drug's metabolism and duration of action.[1][2] However, it is also important to consider potential drawbacks, such as the possibility of increased toxic effects.[1][2]

Synthetic Strategies for Bromo-Substituted Benzenesulfonamides

The synthesis of bromo-substituted benzenesulfonamides can be approached through several reliable methods. A common and efficient pathway involves a three-step sequence starting from readily available bromobenzene.[5]

Diagram of General Synthetic Workflow

Caption: General three-step synthesis of N-substituted bromo-benzenesulfonamides.

Experimental Protocols

This initial step involves the chlorosulfonation of bromobenzene.

-

In a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, carefully add 290 g (165 mL, 2.49 moles) of chlorosulfonic acid.

-

Cool the flask in a water bath to approximately 12–15°C.

-

Gradually add 78.5 g (52.7 mL, 0.5 moles) of bromobenzene to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

-

After the addition is complete, heat the reaction mixture to 60°C for two hours.

-

Carefully pour the cooled reaction mixture into 1 kg of crushed ice with stirring in a well-ventilated fume hood.

-